tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Pharmaceutical Intermediates Quality Control Purity Specification

Racemic or incorrectly configured imidazolidinone intermediates compromise Imidapril API potency and necessitate costly chiral resolution steps. tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5) delivers the essential (4S) stereochemistry and tert-butyl protection required for reliable, scalable synthesis. • Achieves ≥74% diastereomeric excess in asymmetric amination and alkylation reactions for non-natural α-amino acid synthesis • ≥97% purity minimizes process-related impurities, supporting regulatory filing consistency • Available from gram to kilogram scale with full Certificate of Analysis documentation

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 83056-79-5
Cat. No. B028455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate
CAS83056-79-5
Synonyms(4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN(C(=O)N1)C
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
InChIKeyJHSLVEQWBDYFQN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate – Chiral Building Block


tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5) is a chiral imidazolidinone derivative with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol [1]. This compound is characterized by a defined (4S) stereocenter and exists as an off-white solid with a predicted density of 1.115 g/cm³ and a boiling point of 347.4±31.0°C [2]. It serves as a critical intermediate in the synthesis of the antihypertensive drug Imidapril and has been established as a versatile chiral auxiliary in asymmetric synthesis, particularly in dynamic kinetic resolution reactions [3].

(4S)-configured chiral building block for asymmetric synthesis
Chiral auxiliary in dynamic kinetic resolution and stereoselective alkylation
Key intermediate in stereocontrolled Imidapril synthesis

Substitution Risks for tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate


Substituting tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with a generic analog is not a trivial exchange due to the critical role of its specific (4S) stereochemistry and the tert-butyl protecting group. In imidapril synthesis, the '4S' configuration is essential for the biological activity of the final API; using a racemate or an incorrect enantiomer can lead to an ineffective or even toxic product, necessitating costly chiral resolution steps . Furthermore, in asymmetric synthesis applications, the unique conformational properties of this specific imidazolidinone ring system, particularly the N1-methyl substitution, directly influence diastereoselectivity in reactions like dynamic kinetic resolutions, a control not achievable with the unsubstituted 2-oxoimidazolidine-4-carboxylate parent compound [1].

Target (4S) stereochemistry
Substitute risk Racemate or (4R) enantiomer may alter stereochemical outcome and require additional resolution
Target N1-methyl substituted 2-oxoimidazolidine scaffold
Substitute risk Unsubstituted parent compound may not provide comparable diastereoselectivity in DKR amination

Differentiation from Analogs: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate


High Purity vs. Standard Commercial Grades

The target compound, tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, is commercially available with a purity specification of ≥98.0% as determined by HPLC, a level explicitly maintained by suppliers for pharmaceutical manufacturing to ensure reproducible downstream synthesis of Imidapril [1]. This contrasts with standard commercial grades of similar imidazolidinone derivatives, which are often offered at a lower purity (e.g., 95%) or with less stringent analytical verification . The 98.0% minimum purity, coupled with controlled moisture (≤0.5%), reduces the risk of side reactions and simplifies purification of the final API, a critical factor for regulatory compliance .

Purity Specification
Specification review
≥98.0% HPLC
vs. 95% typical commercial grade
Reported purity supports reliable downstream synthesis
Supplier specification; verify lot CoA
Pharmaceutical Intermediates Quality Control Purity Specification Imidapril Synthesis

Improved Diastereoselectivity vs. Unsubstituted Analogs

In a stereospecific amination reaction via dynamic kinetic resolution, the target compound, when employed as a chiral auxiliary (as its N-bromoacyl derivative), demonstrated a diastereomeric excess (de) of 74% for the major product under standard conditions [1]. This performance is notably superior to that observed for a structurally related substrate (substrate 6) under identical experimental conditions, which yielded a de of only 58% [1]. Furthermore, under optimized conditions with a different nucleophile (BuNI), the system achieved complete stereocontrol, with the minor epimer being undetectable by HPLC, representing a de approaching 100% [2]. This stark contrast highlights the unique ability of this specific imidazolidinone scaffold to provide high levels of stereocontrol in amination reactions.

Diastereoselectivity (de)
Head-to-head
74% de
vs. 58% de for related α-halo imidazolidinone substrate
Supports higher diastereoselectivity in DKR amination
Benzylamine/HMPA, 25°C; complete stereocontrol possible under optimized conditions
Asymmetric Synthesis Chiral Auxiliary Dynamic Kinetic Resolution Diastereoselectivity

α-Amino Acid Synthesis via Dynamic Kinetic Resolution

The utility of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary extends to the highly stereoselective synthesis of α-amino acids via the Gabriel reaction [1]. In this process, the target compound (as its N-(2-bromopropionyl) derivative) reacts with potassium phthalimide to predominantly afford the desired (S,S)-diastereomer in good yield, which can subsequently be cleaved to yield an L-alanine derivative [1]. This performance is consistent with other DKR protocols using this auxiliary, where the alkylation of α-bromo amides with malonic ester enolates proceeds with high diastereoselectivity and in good yields, producing chiral α-alkyl succinic acid and β-amino acid derivatives [2]. This contrasts with the use of simpler or achiral imidazolidinones, which would not provide any stereocontrol in these transformations, resulting in racemic mixtures.

α-Amino Acid Synthesis
Class-level
Predominantly (S,S)
Gabriel reaction with potassium phthalimide
Enables stereoselective access to L-alanine derivatives
Reported class-level inference; verify with target substrate
Asymmetric Synthesis α-Amino Acids Gabriel Reaction Dynamic Kinetic Resolution

Key Intermediate for Imidapril Synthesis

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a defined and essential intermediate in the multi-step synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound's specific (4S) stereochemistry is preserved throughout the synthesis to yield the active pharmaceutical ingredient (API) Imidaprilat . Using a generic or racemic analog of this intermediate would necessitate a subsequent chiral resolution step to isolate the active enantiomer, which typically incurs a 50% yield loss and adds significant processing costs. The established synthetic route from this intermediate to Imidapril is well-documented and relied upon for commercial production, making it a de facto standard in the supply chain [1].

Imidapril Intermediate Route
Reported
Avoids ~50% yield loss
vs. racemic intermediate resolution
Supports stereocontrolled route without chiral resolution
Established industrial synthetic pathway; process validation recommended
Pharmaceutical Intermediate Imidapril ACE Inhibitor Hypertension

Application Scenarios: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate


GMP-Compliant Imidapril Manufacturing

Procurement of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with a guaranteed purity of ≥98.0% is essential for the reliable and scalable synthesis of Imidapril API . This high purity minimizes the formation of process-related impurities and simplifies downstream purification, directly supporting regulatory filings and ensuring batch-to-batch consistency in commercial drug production .

Asymmetric Synthesis of α-Amino Acid Derivatives

In academic or industrial medicinal chemistry laboratories, this compound serves as a superior chiral auxiliary for the stereoselective synthesis of non-natural α-amino acids via dynamic kinetic resolution [1]. Its ability to deliver high diastereoselectivity (e.g., 74% de or greater) in amination and alkylation reactions allows chemists to efficiently access a broad range of enantiomerically enriched building blocks with minimal purification [2].

Chiral β-Amino Acid & Succinic Acid Synthesis

For process chemists developing routes to complex chiral molecules, the use of this auxiliary in the alkylation of α-bromo amides with malonic ester enolates provides a reliable method for constructing chiral α-alkyl succinic acid and β-amino acid derivatives [3]. The high yields and diastereoselectivities reported in the literature translate to more efficient and cost-effective routes for these valuable intermediates, which are common motifs in drug candidates [3].

Methodology Development in Dynamic Kinetic Resolution

Researchers focused on developing novel asymmetric methods can rely on this compound as a benchmark chiral auxiliary for investigating new dynamic kinetic resolution protocols [4]. Its well-characterized performance in stereospecific amination and alkylation reactions provides a reliable baseline for evaluating new catalysts, nucleophiles, or reaction conditions, accelerating the discovery of more efficient synthetic methodologies [5].

Application
Selection Property
Validation Focus
Stereocontrolled Imidapril intermediate production
(4S) stereochemistry and purity specification
Batch-to-batch stereochemical consistency review
Asymmetric α-amino acid synthesis
Diastereoselectivity in DKR amination/alkylation
Enantiomeric excess and reaction condition optimization
Chiral β-amino acid and succinic acid building block synthesis
Alkylation stereocontrol with malonic ester enolates
Product de and yield under reported conditions
DKR methodology development
Established benchmark chiral auxiliary performance
Reproducibility assessment under new reaction protocols

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